molecular formula C19H15N3O2S2 B11368389 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11368389
M. Wt: 381.5 g/mol
InChI Key: UMDIPFLZJYINCU-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methoxy-substituted benzothiazole core linked via an acetamide bridge to a 2-phenyl-1,3-thiazole moiety. This structure combines two heterocyclic systems (benzothiazole and thiazole), which are known to confer antimicrobial, anticancer, and enzyme-inhibitory properties. The methoxy group at the 6-position of the benzothiazole ring enhances solubility and modulates electronic effects, while the phenyl-thiazole group contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H15N3O2S2/c1-24-14-7-8-15-16(10-14)26-19(21-15)22-17(23)9-13-11-25-18(20-13)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,21,22,23)

InChI Key

UMDIPFLZJYINCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the 6-Methoxy-1,3-Benzothiazol-2-Amine Core

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-methoxythiophenol with a carbonyl source. In a typical procedure, 2-amino-4-methoxythiophenol (1.0 equiv) reacts with benzaldehyde (1.2 equiv) in ethanol under reflux (80°C, 6–8 hours) to form the benzothiazole ring. Oxidation agents like iodine or hydrogen peroxide facilitate cyclization, yielding 6-methoxy-1,3-benzothiazol-2-amine with purities exceeding 85% after recrystallization in ethanol.

Synthesis of 2-Chloro-N-(6-Methoxy-1,3-Benzothiazol-2-Yl)Acetamide

The acetamide intermediate is prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine (1.0 equiv) with chloroacetyl chloride (1.5 equiv) in acetone at 0–5°C for 1 hour, followed by stirring at room temperature for 12 hours. This step achieves yields of 80–85%, with the chloroacetyl group selectively attaching to the amine nitrogen. The product is purified via recrystallization in 80% ethanol, yielding a white crystalline solid.

Preparation of 2-Phenyl-1,3-Thiazol-4-Ylacetic Acid

The thiazole component is synthesized via Hantzsch thiazole synthesis. Benzaldehyde (1.0 equiv) reacts with thioacetamide (1.2 equiv) and ethyl bromopyruvate (1.0 equiv) in ethanol under reflux (70°C, 4 hours). The resulting 2-phenyl-1,3-thiazol-4-ylacetic acid is isolated by acidification (pH 2–3) and extracted with ethyl acetate.

Coupling of Acetamide and Thiazole Components

The final step involves nucleophilic substitution of the chloro group in 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide with 2-phenyl-1,3-thiazol-4-ylacetic acid. The reaction proceeds in dimethylformamide (DMF) at 80°C for 6 hours using sodium hydroxide (1.2 equiv) as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the target compound with a 75–80% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Chloroacetylation : Acetone outperforms dichloromethane in minimizing side reactions (e.g., over-acylation), achieving 85% yield at 0°C.

  • Thiazole Synthesis : Ethanol as a solvent prevents decomposition of thioacetamide, whereas higher-polarity solvents like DMF reduce yields by 15%.

Catalytic and Stoichiometric Considerations

  • Cyclization : A 10 mol% iodine catalyst increases benzothiazole ring formation efficiency from 70% to 88%.

  • Coupling Reaction : Excess sodium hydroxide (1.5 equiv) improves substitution efficiency but risks hydrolyzing the acetamide group.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.76 (s, 3H, OCH₃), 7.01–7.73 (m, 8H, aromatic), 8.21 (s, 1H, thiazole-H), 10.32 (s, 1H, NH).

  • IR (KBr) : 1668 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C).

  • Mass Spectrometry : m/z 409.1 [M+H]⁺ (calculated 408.4).

Purity and Yield Optimization

StepSolventTemperature (°C)Yield (%)Purity (%)
Benzothiazole formationEthanol808592
ChloroacetylationAcetone0–258395
Thiazole synthesisEthanol707889
Final couplingDMF807791

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems for the cyclization and chloroacetylation steps reduces reaction times by 40% and improves yield consistency (±2% variation).

Waste Management

  • Solvent Recovery : Ethanol and acetone are distilled and reused, reducing costs by 30%.

  • Byproduct Mitigation : Iodine catalysts are recovered via aqueous extraction and recycled .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group on the benzothiazole ring undergoes substitution under alkaline conditions. For example:

Reagents/ConditionsProductYieldReference
NaH, alkyl halides (DMF, 80°C)Methoxy → ethoxy/alkyloxy substitution65–78%
H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub> (reflux)Methoxy → hydroxyl substitution55%

This reactivity aligns with benzothiazole derivatives, where electron-withdrawing substituents enhance leaving-group ability .

Hydrolysis of the Acetamide Linker

The acetamide bridge is susceptible to acidic or basic hydrolysis:

ConditionsProductsApplicationReference
6M HCl, 100°C, 8h6-methoxybenzothiazol-2-amine + thiazole acidDegradation studies
NaOH (aq), 70°C, 4hCarboxylic acid derivativeFunctional group interconversion

Kinetic studies show pseudo-first-order behavior under acidic conditions (rate constant k = 1.2 × 10<sup>−3</sup> min<sup>−1</sup> at pH 2) .

Oxidation Reactions

The thiazole sulfur undergoes oxidation to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYieldReference
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 60°C, 3hSulfoxide82%
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C, 1hSulfone68%

The sulfoxide derivative shows enhanced water solubility (LogP reduced from 3.1 to 1.8).

Electrophilic Aromatic Substitution

The phenyl group on the thiazole ring participates in electrophilic reactions:

ReactionReagents/ConditionsProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-phenyl derivative73%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 25°C3-Bromo-phenyl derivative65%

Regioselectivity follows electrophilic aromatic substitution trends, with para-substitution favored for nitration .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>OBiaryl derivatives60–75%
SonogashiraPdCl<sub>2</sub>, CuI, PPh<sub>3</sub>, Et<sub>3</sub>NAlkynyl-substituted derivatives58%

Reaction efficiency depends on the electronic nature of substituents, with electron-withdrawing groups accelerating oxidative addition .

Cyclization Reactions

The acetamide linker facilitates heterocycle formation:

ConditionsProductApplicationReference
POCl<sub>3</sub>, 110°C, 6hThiazolo[3,2-a]benzothiazole derivativeAnticancer scaffold
PPA, 150°C, 3hFused quinazoline systemBioactive compound synthesis

Cyclized products demonstrate improved cytotoxicity (IC<sub>50</sub> = 1.8 µM vs. 12.4 µM for parent compound in MCF-7 cells) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H16N2O3S
  • Molecular Weight : 328.4 g/mol
  • IUPAC Name : N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

The structural composition includes a benzothiazole moiety linked to a thiazole ring, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

For instance:

  • Study Findings : A study demonstrated that derivatives of benzothiazole showed promising activity against breast cancer cell lines (MCF7) and other tumor types through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Example Study :
A recent study synthesized several benzothiazole derivatives and tested their antimicrobial efficacy using the turbidimetric method. The results showed that certain derivatives had potent antibacterial and antifungal activities .

Enzyme Inhibition

Research suggests that compounds with similar structures may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors of AChE can enhance acetylcholine levels in the brain, improving cognitive functions .

Case Studies and Research Findings

StudyFindings
Lihumis et al., 2020Investigated various benzothiazole derivatives for anticancer activity; found promising results against MCF7 cells .
Azzam et al., 2024Explored the synthesis and biological activities of ethyl benzothiazolyl acetate; highlighted potential applications in antimicrobial therapies .
PMC Article, 2019Evaluated the synthesis of thiazole derivatives and their antimicrobial properties; identified strong candidates for further development .

Drug Development

Continued exploration of this compound could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.

Molecular Docking Studies

Further molecular docking studies can elucidate binding interactions with biological targets, optimizing the design of more effective derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)
  • Key Differences: Replaces the phenyl-thiazole group with a pyridin-3-yl amino substituent.
  • Bioactivity : Exhibits potent antimicrobial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml) due to enhanced DNA gyrase inhibition via pyridine’s nitrogen-mediated hydrogen bonding .
  • Structural Impact : The pyridine ring’s planar geometry improves target binding compared to the bulkier phenyl-thiazole group in the parent compound.
BTC-r (N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide)
  • Key Differences : Features a nitro group at the 6-position instead of methoxy.
  • Bioactivity : Reduced solubility due to the electron-withdrawing nitro group but increased antimicrobial potency against S. aureus (MIC = 12.5 µg/ml) .
  • Structural Impact : The nitro group may stabilize negative charge in enzyme active sites but limits membrane permeability.
Adamantyl Derivative (2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide)
  • Key Differences : Substitutes phenyl-thiazole with a bulky adamantyl group.
  • Crystallography : Forms H-bonded dimers via N–H⋯N interactions, with ribbons stabilized by S⋯S contacts (3.622 Å) .
  • Structural Impact : Adamantyl’s hydrophobicity reduces aqueous solubility but may enhance blood-brain barrier penetration for CNS targets.

Variations in the Acetamide-Linked Substituent

Tosyl Derivative (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide)
  • Key Differences : Replaces phenyl-thiazole with a p-toluenesulfonyl (tosyl) group.
Pyrimidoindole Sulfanyl Derivative (N-(6-Methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide)
  • Key Differences : Incorporates a nitro-substituted pyrimidoindole-sulfanyl group.
Thiomorpholinyl Pyridazinyl Derivative (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide)
  • Key Differences : Features a thiomorpholine-pyridazine substituent.
  • Structural Impact : Thiomorpholine’s sulfur atom improves solubility, while pyridazine’s nitrogen atoms offer additional H-bonding sites (MW = 417.5 g/mol) .

Enzymatic Target Interactions

DNA Gyrase Inhibition
  • The parent compound and BTC-j both inhibit DNA gyrase (PDB: 3G75), but BTC-j’s pyridine group achieves a higher docking score (−9.2 kcal/mol vs. −8.5 kcal/mol for phenyl-thiazole), correlating with its lower MIC values .
PI3K Binding (Docking Studies)
  • A related benzothiazole-acetamide (N-(6-sulfanylpyrimidin-4-yl)acetamide) showed strong binding to PI3K (PDB: 3QJZ) via acetamide-mediated H-bonds and thiazole π-stacking . The phenyl-thiazole group in the parent compound likely mimics this interaction.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will delve into its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety and a thiazole ring. The molecular formula is C17H16N2O2SC_{17}H_{16}N_2O_2S with a molecular weight of 312.39 g/mol. The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC17 H16 N2 O2 S
Molecular Weight312.39 g/mol
LogP4.2232
Polar Surface Area40.421 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. Recent studies have highlighted various synthetic pathways that lead to the formation of this compound, often employing condensation reactions with acetic acid derivatives and thiazole precursors .

Antitumor Activity

Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as A431, A549, and H1299. These compounds were effective in inhibiting cell proliferation and inducing apoptosis at micromolar concentrations .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that modifications to the benzothiazole nucleus enhance its activity against bacterial and fungal strains. The compound demonstrated inhibitory effects against several pathogens, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL for various strains .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and promotes apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory cytokines such as IL-6 and TNF-alpha, contributing to their anticancer effects .
  • Antimicrobial Mechanisms : The presence of electron-withdrawing groups enhances the binding affinity to microbial targets, leading to effective inhibition of growth .

Study on Antitumor Activity

In a recent study, researchers synthesized a series of benzothiazole derivatives and evaluated their antitumor potential using various assays. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics in multiple cancer cell lines .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of thiazole-containing compounds against clinical isolates of bacteria and fungi. The results indicated that certain derivatives had superior activity compared to traditional antibiotics, suggesting potential for development into new therapeutic agents .

Q & A

Q. What are the established synthetic pathways for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide?

The compound is synthesized via multi-step condensation reactions. A representative method involves:

  • Step 1 : Reacting 6-methoxy-1,3-benzothiazol-2-amine with chloroacetyl chloride in chloroform under reflux to form the acetamide intermediate.
  • Step 2 : Coupling the intermediate with 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives using EDCI/HOBt as coupling agents in DMF .
  • Optimization : Yields are improved by using anhydrous solvents and catalytic bases like triethylamine. Reaction progress is monitored via TLC and NMR .

Q. What spectroscopic and analytical techniques are used to confirm the compound’s purity and structure?

  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1668 cm⁻¹, N-H bend at ~3178 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.76 ppm, aromatic protons in benzothiazole and thiazole rings) .
  • Elemental Analysis : Matches calculated and observed C, H, N, S percentages (e.g., C: 67.38% observed vs. 67.32% calculated) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) reveals bond lengths (e.g., C–N: 1.335 Å) and dihedral angles (N–C–C–C: ~100°) .
  • Hydrogen Bonding : Intermolecular N–H⋯N (2.89 Å) and C–H⋯O (3.10 Å) interactions stabilize the crystal lattice, analyzed using SHELX software .
  • Validation : R-factor (<0.05) and residual electron density maps ensure structural accuracy .

Q. How do molecular docking studies predict the compound’s interaction with biological targets?

  • Target Selection : DNA gyrase (PDB: 3G75) is modeled due to benzothiazoles’ known inhibition of bacterial topoisomerases .
  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (gyrase) using V-life MDS 3.2.
    • Score binding poses via AutoDock Vina; favorable interactions (e.g., π-π stacking with Phe-84, hydrogen bonds with Arg-76) correlate with antimicrobial activity .
  • Validation : Dock scores (e.g., -8.2 kcal/mol) align with experimental MIC values (e.g., 3.125 µg/mL against E. coli) .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Substituent Effects : Replacing the methoxy group with nitro (BTC-r) improves antibacterial activity (MIC: 6.25 µg/mL vs. S. aureus), likely due to increased electron-withdrawing effects .
  • Thiazole Modifications : Fluorine substitution at the phenyl-thiazole moiety enhances lipophilicity, improving membrane permeability .
  • Data Analysis : IC₅₀ values from enzyme assays (e.g., carbonic anhydrase inhibition) are plotted against substituent Hammett constants to identify trends .

Q. How can contradictory biological activity data be resolved in SAR studies?

  • Case Example : A derivative with high in vitro activity but poor in vivo efficacy may suffer from metabolic instability.
  • Resolution :
    • Metabolite ID : LC-MS/MS identifies oxidation products at the benzothiazole ring .
    • Prodrug Design : Introduce methyl groups at vulnerable positions to block CYP450-mediated degradation .
    • Validation : Re-test in hepatocyte microsomal assays .

Methodological Considerations

Q. What experimental precautions are critical for reproducing synthetic protocols?

  • Moisture Control : Use anhydrous DMF and molecular sieves to prevent hydrolysis of intermediates .
  • Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals; rapid cooling causes amorphous precipitates .

Q. How are hydrogen bonding networks analyzed in crystallographic studies?

  • Graph Set Analysis : Categorize motifs (e.g., R₂²(8) for N–H⋯N dimers) using software like Mercury .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) distinguish static vs. dynamic hydrogen bonds .

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